1-Ethoxy-2,4-difluoro-3-iodobenzene
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Overview
Description
1-Ethoxy-2,4-difluoro-3-iodobenzene is an organic compound with the molecular formula C8H7F2IO. This compound is characterized by the presence of ethoxy, difluoro, and iodo substituents on a benzene ring. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether .
Preparation Methods
1-Ethoxy-2,4-difluoro-3-iodobenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenetole with iodine and boron trifluoride . This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve continuous synthesis in microreactor systems, which offer advantages such as improved mass and heat transfer .
Chemical Reactions Analysis
1-Ethoxy-2,4-difluoro-3-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2,4-difluoro-3-iodobenzene has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,4-difluoro-3-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethoxy group can act as an electron-donating group, while the difluoro and iodo groups can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Ethoxy-2,4-difluoro-3-iodobenzene can be compared with similar compounds such as:
1-Ethoxy-2,3-difluoro-4-iodobenzene: Similar structure but with different positions of the fluorine atoms.
1-Ethoxy-2,4-difluoro-5-iodobenzene: Another isomer with the iodine atom in a different position.
1-Ethoxy-2,4-difluoro-3-bromobenzene: Similar compound with bromine instead of iodine.
Properties
Molecular Formula |
C8H7F2IO |
---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
1-ethoxy-2,4-difluoro-3-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |
InChI Key |
NXXMBTSWQZVCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)I)F |
Origin of Product |
United States |
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